Gbr 12935
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GBR-12935 involves the reaction of 1-(2-chloroethyl)-4-(3-phenylpropyl)piperazine with diphenylmethanol under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of GBR-12935 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
GBR-12935 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine ring and the diphenylmethoxy moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reactions typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the piperazine ring.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the diphenylmethoxy moiety.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of GBR-12935, while oxidation reactions can produce oxidized forms of the piperazine ring .
Scientific Research Applications
GBR-12935 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reference compound in studies involving dopamine transporter inhibitors.
Biology: Employed in research on dopaminergic pathways and the mapping of dopaminergic neurons in the brain.
Medicine: Investigated for its potential clinical uses in the diagnosis of Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of new drugs targeting dopamine transporters.
Mechanism of Action
GBR-12935 exerts its effects by selectively inhibiting the reuptake of dopamine, thereby increasing the extracellular levels of dopamine in the brain. It binds to the dopamine transporter proteins, preventing the reabsorption of dopamine into presynaptic neurons. This leads to enhanced dopaminergic signaling and has implications for the treatment of neurological disorders such as Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Vanoxerine: Another dopamine reuptake inhibitor with a similar mechanism of action.
GBR-12783: A structurally related compound with comparable dopaminergic effects.
GBR-13069: Shares similar pharmacological properties with GBR-12935.
GBR-13098: Another piperazine derivative with dopamine reuptake inhibition properties.
Uniqueness
GBR-12935 is unique due to its high selectivity and potency as a dopamine reuptake inhibitor. Its tritium-labeled form has been particularly valuable in research for mapping dopaminergic neurons, making it a crucial tool in the study of dopamine pathways and related neurological disorders .
Properties
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-9,11-12,14-17,28H,10,13,18-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQPOZGWANIDQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043743 | |
Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76778-22-8 | |
Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76778-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2 (Diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076778228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GBR-12935 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J9974WIBA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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